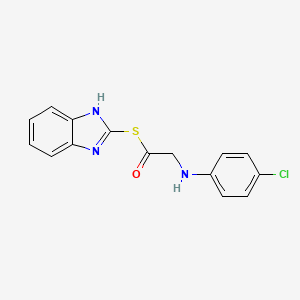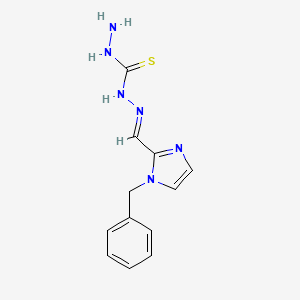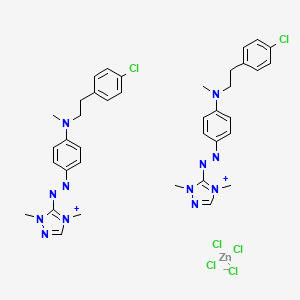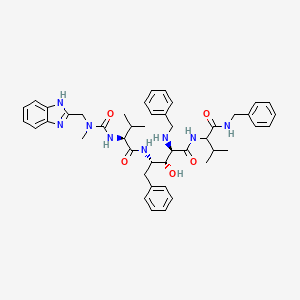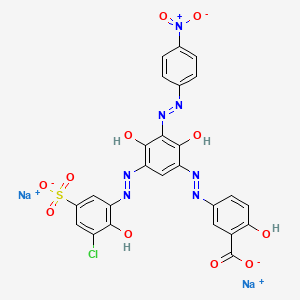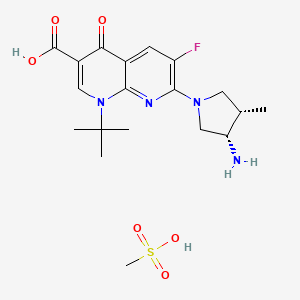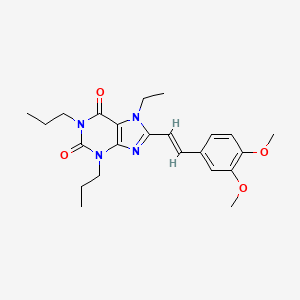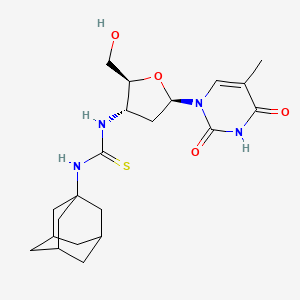
Thymidine, 3'-deoxy-3'-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of a sulfur atom and the addition of a tricyclo decylamino group, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- involves multiple steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the desired functional groups. Key steps include:
Deoxygenation: The 3’-hydroxyl group of thymidine is replaced with a hydrogen atom.
Thioxo Substitution: Introduction of a sulfur atom at the 3’-position.
Amino Group Addition: Attachment of the tricyclo decylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or modify the tricyclo decylamino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized products or modified tricyclo decylamino derivatives.
Substitution: Various substituted amino derivatives.
Aplicaciones Científicas De Investigación
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to interfere with DNA replication and repair mechanisms.
Medicine: Investigated as a potential antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt cellular processes.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair by causing structural distortions or blocking the action of DNA polymerases. The tricyclo decylamino group may also interact with specific proteins or enzymes, further disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: The natural nucleoside from which this compound is derived.
3’-Amino-3’-deoxy-thymidine: A related compound with an amino group at the 3’-position.
2’-Deoxy-5-ethyluridine: Another nucleoside analog with modifications at the 2’- and 5-positions.
Uniqueness
Thymidine, 3’-deoxy-3’-((thioxo(tricyclo(3.3.1.13,7)dec-1-ylamino)methyl)amino)- is unique due to the presence of the thioxo and tricyclo decylamino groups. These modifications confer distinct chemical and biological properties, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Número CAS |
132177-77-6 |
|---|---|
Fórmula molecular |
C21H30N4O4S |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C21H30N4O4S/c1-11-9-25(20(28)23-18(11)27)17-5-15(16(10-26)29-17)22-19(30)24-21-6-12-2-13(7-21)4-14(3-12)8-21/h9,12-17,26H,2-8,10H2,1H3,(H2,22,24,30)(H,23,27,28)/t12?,13?,14?,15-,16+,17+,21?/m0/s1 |
Clave InChI |
IQEZABZYUXIOMC-YOMYUQHKSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


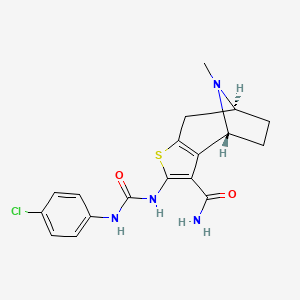
![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)
